molecular formula C18H12ClFN4O B12334022 N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine

Cat. No.: B12334022
M. Wt: 354.8 g/mol
InChI Key: BNAHBHSRYWLZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furo[2,3-c]pyridine core, which is a fused bicyclic system, and is substituted with chloro, fluoro, and pyridinyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed.

    Attachment of the pyridinyl group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine

Uniqueness

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine is unique due to its specific substitution pattern and the presence of the furo[2,3-c]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12ClFN4O

Molecular Weight

354.8 g/mol

IUPAC Name

3-N-(3-chloro-4-fluorophenyl)-7-pyridin-4-ylfuro[2,3-c]pyridine-2,3-diamine

InChI

InChI=1S/C18H12ClFN4O/c19-13-9-11(1-2-14(13)20)24-16-12-5-8-23-15(17(12)25-18(16)21)10-3-6-22-7-4-10/h1-9,24H,21H2

InChI Key

BNAHBHSRYWLZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3C4=CC=NC=C4)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.